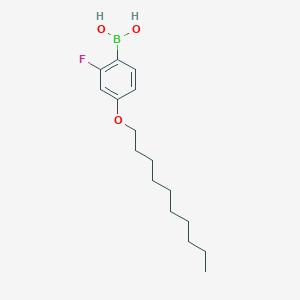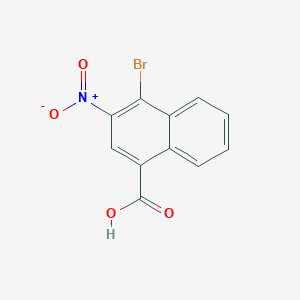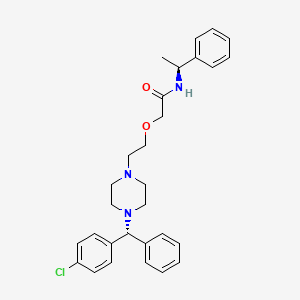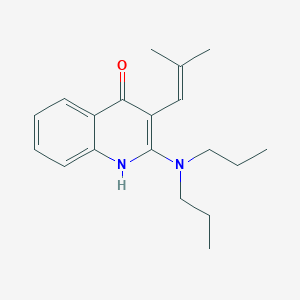
(4-(Decyloxy)-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Decyloxy)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a decyloxy group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Decyloxy)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Decyloxy Substituent: The decyloxy group can be introduced via an etherification reaction, where 4-hydroxy-2-fluorophenyl is reacted with decyl bromide in the presence of a base such as potassium carbonate.
Borylation: The resulting (4-(Decyloxy)-2-fluorophenyl) compound is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
(4-(Decyloxy)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Formation of (4-(Decyloxy)-2-fluorophenyl)phenol.
Reduction: Formation of (4-(Decyloxy)-2-fluorophenyl)borane or boronate ester.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
科学的研究の応用
(4-(Decyloxy)-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of (4-(Decyloxy)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Recognition: The boronic acid group can bind to diol-containing molecules, making it useful in sensing and separation technologies.
Catalysis: Acts as a Lewis acid catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the decyloxy and fluorine substituents, making it less hydrophobic and less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a decyloxy group, resulting in different electronic and steric properties.
(4-Fluorophenyl)boronic Acid: Similar in structure but lacks the decyloxy group, affecting its solubility and reactivity.
Uniqueness
(4-(Decyloxy)-2-fluorophenyl)boronic acid is unique due to the presence of both the decyloxy and fluorine substituents
特性
CAS番号 |
175425-95-3 |
|---|---|
分子式 |
C16H26BFO3 |
分子量 |
296.2 g/mol |
IUPAC名 |
(4-decoxy-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C16H26BFO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13,19-20H,2-9,12H2,1H3 |
InChIキー |
LMHUJPLLLBRKMX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)OCCCCCCCCCC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)


![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)



![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)



